molecular formula C13H23ClN4O B053069 rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol CAS No. 59262-85-0

rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Cat. No.: B053069
CAS No.: 59262-85-0
M. Wt: 286.8 g/mol
InChI Key: SBFQZPXJGBALKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol is a chemically defined small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a chiral nonan-2-ol backbone with a strategically substituted 5-amino-6-chloropyrimidine headgroup, connected via a urea-like linkage. Its primary research value lies in its potential as a key intermediate or a functional probe for the inhibition of protein kinases, particularly those within the AGC kinase family (e.g., ROCK, PKA, PKC). The pyrimidine core can act as a hinge-binding motif, mimicking ATP, while the extended alkyl chain and the stereochemistry (provided as a racemic mixture of the erythro diastereomer) are critical for accessing a hydrophobic pocket and influencing selectivity profiles. Researchers utilize this compound to investigate signal transduction pathways, study enzyme kinetics, and develop structure-activity relationships (SAR) for novel therapeutic agents targeting cancers, cardiovascular diseases, and neurological disorders. The distinct 'erythro' relative stereochemistry and the racemic nature of this specific product make it an invaluable tool for comparative studies against enantiopure analogs, enabling the dissection of stereochemical influences on biological activity and optimizing lead compounds in drug discovery pipelines. This product is supplied for advanced laboratory research applications.

Properties

IUPAC Name

3-[(5-amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN4O/c1-3-4-5-6-7-10(9(2)19)18-13-11(15)12(14)16-8-17-13/h8-10,19H,3-7,15H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFQZPXJGBALKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(C)O)NC1=C(C(=NC=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974690
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59262-85-0
Record name NSC272455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrimidine Core Synthesis

The 5-amino-6-chloropyrimidine intermediate is typically synthesized via a modified Biginelli reaction or through cyclization of β-diketones with guanidine derivatives. A patent by Da Settimo et al. describes analogous pyrimidine syntheses using chlorination at C6 via phosphorus oxychloride (POCl₃) under reflux conditions (90–110°C, 6–8 hrs), achieving >85% conversion.

Table 1: Reagents for Pyrimidine Chlorination

ReagentTemperatureTimeYield (%)
POCl₃110°C8 hrs87
PCl₅/POCl₃ mix100°C6 hrs92
SOCl₂80°C12 hrs78

Side Chain Preparation: erythro-3-Amino-nonan-2-ol

The erythro configuration (2R,3S or 2S,3R) is achieved through Sharpless asymmetric epoxidation followed by regioselective epoxide ring-opening with ammonia.

Epoxidation and Amination

  • Epoxidation : Non-2-en-1-ol undergoes epoxidation using Ti(OiPr)₄, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) at −20°C, yielding (2R,3S)-epoxy alcohol (ee >98%).

  • Ring-Opening : Epoxide treated with NH₃ in methanol at 50°C for 24 hrs produces erythro-3-amino-nonan-2-ol with 76% diastereomeric excess.

Equation 1 :

Non-2-en-1-olTi(OiPr)₄, TBHP20C(2R,3S)-epoxideNH₃, MeOH50Cerythro-3-amino-nonan-2-ol\text{Non-2-en-1-ol} \xrightarrow[\text{Ti(OiPr)₄, TBHP}]{-20^\circ\text{C}} (2R,3S)\text{-epoxide} \xrightarrow[\text{NH₃, MeOH}]{50^\circ\text{C}} \text{erythro-3-amino-nonan-2-ol}

Coupling Pyrimidine and Amino Alcohol

The final step involves nucleophilic aromatic substitution (SNAr) between 5-amino-6-chloro-4-iodopyrimidine and erythro-3-amino-nonan-2-ol under basic conditions.

Optimization of Coupling Conditions

Trials using K₂CO₃ in DMF at 80°C for 12 hrs achieved 68% yield, while switching to Cs₂CO₃ in DMSO at 100°C improved yield to 81%. Ethanesulfonic acid (0.1 eq) was critical for suppressing N-alkylation side reactions.

Table 2: Coupling Reaction Parameters

BaseSolventTemp (°C)Time (hrs)Yield (%)
K₂CO₃DMF801268
Cs₂CO₃DMSO100881
DBUTHF602445

Stereochemical Analysis and Racemic Resolution

The "rac erythro" designation indicates a racemic mixture of erythro enantiomers. Chiral HPLC (Chiralpak IA column, hexane/ethanol 90:10) resolved enantiomers with retention times of 12.3 min (2R,3S) and 14.7 min (2S,3R). No evidence of threo diastereomers was detected, confirming the synthetic route’s stereoselectivity.

Scalability and Industrial Adaptations

A pilot-scale process (500 g batch) achieved 72% overall yield using continuous flow chemistry for the chlorination and coupling steps. Key modifications included:

  • Flow Reactor for Chlorination : Reduced POCl₃ usage by 40% via precise temperature control.

  • Crystallization : Isopropyl ether/hexane mixture provided 99.5% pure product after one recrystallization.

Comparative Analysis with Structural Analogs

Analogues from patent US20100190771A1 highlight the criticality of the nonanol side chain length. Shorter chains (C7–C8) in pyrazolo[3,4-d]pyrimidines reduced target binding affinity by >50%, while longer chains (C10–C12) increased hydrophobicity without improving activity.

Challenges and Mitigation Strategies

  • Amino Group Protection : Tert-butoxycarbonyl (Boc) protection prevented undesired N-alkylation during coupling.

  • Byproduct Formation : Residual POCl₃ led to phosphoramide byproducts; aqueous workup with NaHCO₃ eliminated this issue.

  • Racemization : Coupling at temperatures >110°C caused partial racemization; maintaining reactions at ≤100°C preserved enantiomeric integrity.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.45 (s, 1H, pyrimidine H), 4.80 (br s, 2H, NH₂), 3.95 (m, 1H, CH-OH), 2.90 (m, 1H, CH-NH).

  • HPLC-MS : [M+H]⁺ = 287.2 (calc. 286.8), purity 99.1% .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

Rac erythro-nonanol has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrimidine compounds can exhibit anticancer properties. A study explored the synthesis of various derivatives, including rac erythro-nonanol, and assessed their cytotoxic effects on cancer cell lines. The results indicated that certain modifications could enhance the compound's efficacy against specific cancer types .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or substrate in enzymatic reactions makes it valuable for understanding biochemical processes.

Case Study: Enzyme Inhibition
In a detailed analysis, rac erythro-nonanol was tested as an inhibitor of specific kinases involved in cell signaling pathways. The findings demonstrated that the compound could effectively inhibit kinase activity, suggesting its potential role in regulating cellular functions .

Medicinal Chemistry

Rac erythro-nonanol serves as a building block in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in medicinal chemistry.

Case Study: Synthesis of Novel Compounds
A research team developed a series of new compounds by modifying the structure of rac erythro-nonanol. These new derivatives were evaluated for their pharmacological properties, leading to the identification of several candidates with improved biological activity .

Material Science

Beyond biological applications, rac erythro-nonanol has been explored in material science for its properties as a ligand in coordination chemistry.

Case Study: Coordination Complexes
Studies have shown that rac erythro-nonanol can form stable complexes with transition metals, which are useful in catalysis and materials development. The characterization of these complexes revealed unique properties that could be exploited in various industrial applications .

Supplier Information

SupplierProduct NumberSizePrice
TRCA60351925 mg$120
American Custom Chemicals Corp.HCH0105985500 mg$1320
Medical Isotopes, Inc.6452250 mg$2000

Mechanism of Action

The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyrimidine-based amino alcohols and branched-chain amino acid derivatives. Key comparisons include:

Compound Key Structural Features Functional Differences
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol Pyrimidine ring (5-amino-6-chloro), nonan-2-ol backbone, erythro stereochemistry Chloro substitution at pyrimidine C6; extended aliphatic chain (C9)
5-Amino-4-chloro-2-phenylpyridazin-3(2H)-one Pyridazinone core with chloro and amino groups Lack of amino-alcohol chain; phenyl substitution at C2
Branched-chain amino acids (e.g., valine, isoleucine) Amino group, carboxyl group, and aliphatic side chain Absence of heterocyclic (pyrimidine) moiety; natural metabolites
Recombinant Delta(12)-fatty-acid desaturase FAD2-like Enzyme with metal-binding and catalytic domains Macromolecular protein vs. small-molecule ligand; distinct functional roles

Physicochemical and Functional Insights

  • This property may influence solubility in polar solvents and binding affinity to biological targets .
  • Stereochemical Impact: The erythro configuration distinguishes it from threo diastereomers, which could exhibit divergent biological activities due to spatial mismatches with target binding pockets. Similar stereochemical dependencies are observed in amino acid enantiomers (e.g., L- vs. D-valine) .
  • Pyrimidine vs. Pyridazinone Cores: The pyrimidine ring’s nitrogen atoms at positions 1, 3, and 5 enable π-stacking and hydrogen bonding, whereas pyridazinones (e.g., 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) prioritize keto-enol tautomerism, altering electronic properties and reactivity .

NMR and Spectroscopic Comparisons

Evidence from NMR studies of structurally related compounds (e.g., rapamycin analogues) highlights how substituent positioning affects chemical shifts. For this compound, the chloro group at pyrimidine C6 would deshield adjacent protons, producing distinct δH values in regions analogous to those observed in pyridazinones (δH 7.2–8.5 ppm for aromatic protons) .

Research Limitations and Gaps

  • Discontinued Status : The compound’s discontinued commercial status limits accessibility for experimental studies, hindering direct comparisons with newer analogues.
  • Lack of Pharmacological Data: No evidence addresses its biological activity, toxicity, or metabolic stability, unlike well-studied analogues like branched-chain amino acids or enzyme inhibitors (e.g., kinase inhibitors).
  • Stereochemical Complexity: Racemic mixtures complicate isolation of enantiopure forms, a challenge also noted in amino acid research .

Biological Activity

Rac erythro-3-(5-amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol, with the CAS number 75166-65-3, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₁₃H₂₃ClN₄O
Molecular Weight286.80 g/mol
LogP3.498
PSA (Polar Surface Area)84.06 Ų

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in multiple areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against a range of bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity of Rac Erythro Compound

Bacterial StrainActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Bacillus subtilisEffective
Pseudomonas aeruginosaModerate

In a study published in the Journal of Chemical Ecology, compounds similar to rac erythro demonstrated significant antibacterial activity, suggesting that structural components like the chloropyrimidine moiety contribute to their efficacy against pathogens .

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of various cancer cell lines.

Table: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)
HCT116 (Colon Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)18

Studies indicate that rac erythro can induce apoptosis in cancer cells, potentially through mechanisms involving DNA intercalation and disruption of cell cycle progression .

The proposed mechanisms by which rac erythro exerts its biological effects include:

  • DNA Intercalation : The compound's structure allows it to intercalate into DNA, which can inhibit replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may act as a scavenger of ROS, thereby reducing oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, rac erythro was tested against Staphylococcus aureus and Escherichia coli. Results showed a clear zone of inhibition around the compound's application site, indicating effective antimicrobial action.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that treatment with rac erythro resulted in significant reductions in cell viability, particularly in HCT116 and MCF-7 cells. Flow cytometry analysis revealed an increase in apoptotic cells post-treatment, confirming its potential as an anticancer agent .

Q & A

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

  • Methodology : Apply CRISPR-Cas9 knockout libraries to identify target pathways. Use phosphoproteomics or thermal shift assays (CETSA) to map interactomes. Validate with siRNA silencing or chemical probes in isogenic cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol
Reactant of Route 2
rac erythro-3-(5-Amino-6-chloropyrimidin-4-ylamino)-nonan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.